molecular formula C4H3BrF4 B1521882 (Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene CAS No. 933600-89-6

(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene

Cat. No. B1521882
M. Wt: 206.96 g/mol
InChI Key: TXJJRDSVRUTQFT-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene” is a chemical compound with the CAS Number: 933600-89-6 . Its molecular formula is C4H3BrF4 and it has a molecular weight of 206.97 . The IUPAC name for this compound is (2Z)-4-bromo-1,1,1,3-tetrafluoro-2-butene .


Molecular Structure Analysis

The InChI code for “(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene” is 1S/C4H3BrF4/c5-2-3(6)1-4(7,8)9/h1H,2H2/b3-1- . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene” is stored under refrigerated conditions .

Scientific Research Applications

Synthesis of Polyfluorinated Molecules

"(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene" has been applied in the practical installation of tetrafluoroethylene fragments through coupling reactions, contributing to the synthesis of a broad range of CF2CF2-containing organic molecules. This includes the preparation of (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide, demonstrating the compound's value in producing functional molecules with CF2CF2 fragments in good-to-excellent yields (Tamamoto, Yamada, & Konno, 2018). Similar work involved the selective zinc insertion into the terminal C(sp3)–Br site of 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene, leading to the efficient synthesis of CF2CF2-containing organic molecules through cross-coupling reactions (Kajimoto, Yamada, & Konno, 2021).

Applications in Organic Synthesis

The compound has also been instrumental in the novel introduction of a tetrafluoroethylene (-CF2CF2-) unit into organic molecules, showcasing its potential in the reductive coupling with carbonyl compounds to yield high-quality adducts. This underscores its role in facilitating innovative approaches to molecular synthesis (Konno et al., 2011).

Development of New Materials

Moreover, research into the design and synthesis of new fluorinated liquid crystals bearing a CF2CF2 fragment has revealed the utility of "(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene" in creating materials with negative dielectric anisotropy. These studies highlight the significance of the compound in advancing liquid crystal display technology by providing molecules with large negative dielectric anisotropy and birefringence, along with high viscosity, which are crucial for the development of flat LC display devices (Yamada, Hashishita, Asai, Ishihara, & Konno, 2017).

Safety And Hazards

The safety data sheet for “(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene” suggests that it is for R&D use only and not for medicinal, household or other use .

properties

IUPAC Name

(Z)-4-bromo-1,1,1,3-tetrafluorobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF4/c5-2-3(6)1-4(7,8)9/h1H,2H2/b3-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJJRDSVRUTQFT-IWQZZHSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C/C(F)(F)F)/F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660303
Record name (2Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene

CAS RN

933600-89-6
Record name (2Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene
Reactant of Route 2
(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene
Reactant of Route 3
Reactant of Route 3
(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene
Reactant of Route 4
Reactant of Route 4
(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene
Reactant of Route 5
Reactant of Route 5
(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene
Reactant of Route 6
(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.